Einecs 270-191-5
Description
EINECS 270-191-5 is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981.
Properties
CAS No. |
68412-47-5 |
|---|---|
Molecular Formula |
C13H28N4O2 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H15NO2.C4H13N3/c1-5-8(12)10-9(3,4)6-7(2)11;5-1-3-7-4-2-6/h5H,1,6H2,2-4H3,(H,10,12);7H,1-6H2 |
InChI Key |
FDQASHSGYZQKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C=C.C(CNCCN)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 270-191-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 270-191-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving cellular processes.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 270-191-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Read-Across Predictions : Computational models like RASAR (Read-Across Structure Activity Relationships) leverage structural similarities between EINECS compounds and well-studied analogs (e.g., REACH Annex VI substances) to predict toxicity or pharmacokinetics. For instance, 1,387 labeled chemicals can provide coverage for 33,000 EINECS compounds via similarity networks .
- For example, halogenation in analogs may drastically alter metabolic pathways compared to non-halogenated this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
